5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.18517499 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Inhibitors and Anticancer Agents
Research by Latli et al. (2015) discusses a novel inhibitor with excellent pharmacokinetic properties, focusing on the synthesis of carbon-14 and deuterium-labeled compounds to study their distribution and metabolism. This approach underlines the importance of precise molecular labeling in drug development and pharmacological studies (Latli, Hrapchak, Gao, Busacca, & Senanayake, 2015).
Antitubercular Agents
Joshi et al. (2015) synthesized novel pyrrole derivatives as antitubercular agents, highlighting the significance of oxadiazole compounds in combating tuberculosis. The study presents a combined pharmacophore and molecular docking-based in silico study to understand the structure-activity relationship, demonstrating the compounds' moderate to good antitubercular activity (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
Antimicrobial and Cytotoxic Effects
Desai et al. (2016) explored the synthesis and biological evaluation of fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, revealing compounds with potent antibacterial and antifungal activity. This research underscores the potential of these compounds in developing new antimicrobial agents (Desai, Kotadiya, Trivedi, Khedkar, & Jha, 2016).
Apoptosis Inducers and Potential Anticancer Agents
Zhang et al. (2005) identified a novel apoptosis inducer, emphasizing the role of 3-aryl-5-aryl-1,2,4-oxadiazoles in cancer treatment. The study details the synthesis and structure-activity relationship (SAR) of these compounds, offering insights into their potential as anticancer agents (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
Synthesis and Anticancer Activity of Pyrazole Derivatives
Metwally et al. (2016) focused on the synthesis and anticancer activity of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. The study presents the reactions of these compounds with various reagents to yield derivatives with potential anticancer activity, highlighting the versatility of pyrazole-based compounds in medicinal chemistry (Metwally, Abdelrazek, & Eldaly, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-12-15(2)25(22-14)17-10-11-24(13-17)19(26)9-8-18-21-20(23-27-18)16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUFKFKQJAUEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCN(C2)C(=O)CCC3=NC(=NO3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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